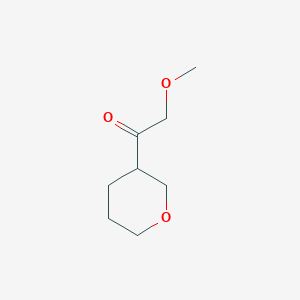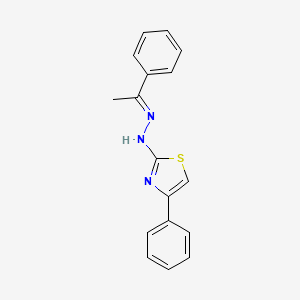
(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole, also known as PETT, is a thiazole derivative that has shown promising results in scientific research. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Corrosion Inhibition : One study explored the use of poly[(hydrazinylazo)]thiazoles derivatives in preventing corrosion of cast iron-carbon alloy in acid chloride solutions. These compounds demonstrated effective corrosion protection capabilities, which were examined using methods like AC impedance spectroscopy and potentiodynamic polarization (El-Lateef et al., 2021)(El-Lateef et al., 2021).
Antibacterial and Antitumor Activity : Another research focused on the synthesis of pyridine hydrazyl thiazole metal complexes and their crystal structure. These complexes exhibited specific antibacterial and antitumor activities, suggesting potential pharmaceutical applications (Zou et al., 2020)(Zou et al., 2020).
β-Glucuronidase Inhibitory Activity : A study on the synthesis of novel (E)-4-aryl-2-(2-(pyren-1-ylmethylene)hydrazinyl)thiazole derivatives found that these compounds showed excellent in vitro β-glucuronidase inhibitory activity, surpassing that of the standard d-saccharic acid 1,4-lactone. Molecular docking studies helped verify the structure-activity relationship (Salar et al., 2017)(Salar et al., 2017).
Antimicrobial Properties : Synthesis and evaluation of 4-Aryl-2-(1-substituted ethylidene)thiazoles demonstrated promising antibacterial activity against various strains of microorganisms, suggesting their potential as antimicrobial agents (Hassan et al., 2013)(Hassan et al., 2013).
Antiviral Docking Studies : Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant assays. Some of these compounds showed promising antioxidant agents and potential as therapeutic targets for SARS-CoV-2 (COVID-19) based on molecular docking methods (Haroon et al., 2021)(Haroon et al., 2021).
Anticancer Activity : Novel 2-(2-hydrazinyl)thiazole derivatives were synthesized and investigated for their antibacterial, antifungal, and antiproliferative activities. Some compounds showed moderate antiproliferative activity against various cancer cell lines (Yurttaş et al., 2020)(Yurttaş et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-candida properties , suggesting potential targets could be enzymes or proteins essential to the growth and survival of Candida species.
Mode of Action
It’s known that the compound is synthesized from phenyl hydrazines and different acetophenones . The interaction of the compound with its targets could involve the formation of covalent bonds, leading to the inhibition of the target’s function.
Biochemical Pathways
Given its potential anti-candida properties , it may interfere with the metabolic pathways essential for the growth and survival of Candida species.
Result of Action
albicans strain , indicating that the compound may lead to the inhibition of growth and survival of this organism.
Propiedades
IUPAC Name |
4-phenyl-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13(14-8-4-2-5-9-14)19-20-17-18-16(12-21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,20)/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEAVIFAHPIVOS-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)
![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)
![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

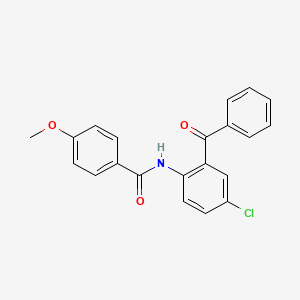
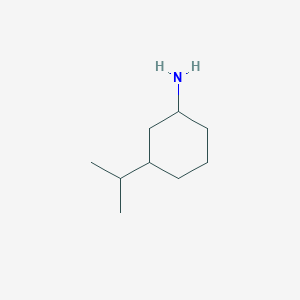
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
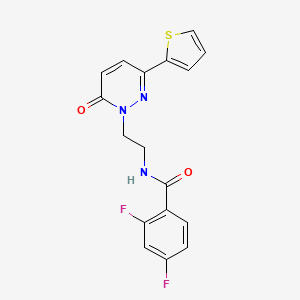
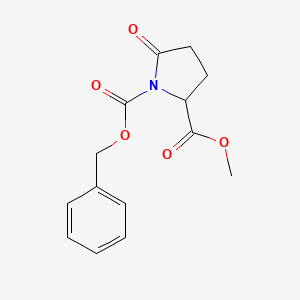
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
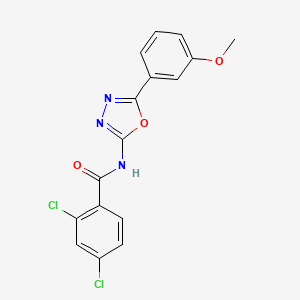
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)
